molecular formula C14H18N2O2S B3012389 N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941980-42-3

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B3012389
CAS RN: 941980-42-3
M. Wt: 278.37
InChI Key: CHZZPVBLDXCDBR-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

1. Synthesis of Di- and Mono-Oxalamides

Research by Mamedov et al. (2016) presented a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is applicable to the synthesis of compounds including N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide. This methodology is operationally simple and high yielding, offering a new useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

2. Polyamine Catabolism in Antitumor Agents

The compound N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, representing a new class of antitumor agents, shows selective cytotoxic activity. Its effects involve the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase, which suggests a potential role for compounds like this compound in programmed cell death and antitumor activity (Ha et al., 1997).

3. Crystallization Behaviors in Bacterial Synthesis

Xu et al. (2017) studied the influence of oxalamide compounds on the crystallization behavior of bacterially synthesized poly(hydroxyalkanoate)s. Oxalamide compounds like this compound can enhance the crystallization rate of these poly(hydroxyalkanoate)s, indicating potential applications in bacterial synthesis and polymer science (Xu et al., 2017).

4. Novel Method of Synthesis in Organic Chemistry

Alvarez-Ibarra et al. (1989) described a one-pot synthesis method relevant to this compound, showcasing its use in organic chemistry for facile introduction of different substitutions in heterocyclic rings (Alvarez-Ibarra et al., 1989).

5. Enhancing Crystallization of Poly(L-lactide)

Ma et al. (2015) focused on the use of oxalamide compounds as nucleators to enhance the crystallization of poly(L-lactide). This research shows that compounds like this compound could play a significant role in the field of bioplastics, particularly in improving the material properties of poly(L-lactide) (Ma et al., 2015).

properties

IUPAC Name

N-cyclopentyl-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZZPVBLDXCDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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